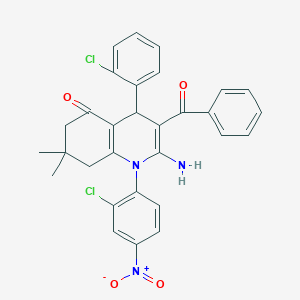
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its high potency and specificity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, viruses, and bacteria. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer drugs or antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the condensation reaction between 2-chloro-4-nitroaniline and 2-chlorobenzoylacetonitrile in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C30H25Cl2N3O4 |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-30(2)15-23-26(24(36)16-30)25(19-10-6-7-11-20(19)31)27(28(37)17-8-4-3-5-9-17)29(33)34(23)22-13-12-18(35(38)39)14-21(22)32/h3-14,25H,15-16,33H2,1-2H3 |
Clé InChI |
JLKINXHOELMXGM-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)







